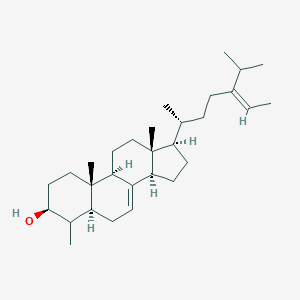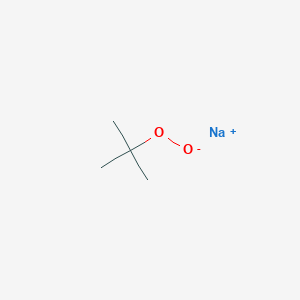
3-(3-Methoxyphenyl)propiophenon
Übersicht
Beschreibung
3-(3-Methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H16O2. It is characterized by a phenyl group substituted with a methoxy group at the third position and a propiophenone moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of magnesium with m-bromoanisole in a tetrahydrofuran (THF) solution to produce a Grignard reagent.
Industrial Production Methods:
- The industrial production of 3-(3-Methoxyphenyl)propiophenone often involves the preparation of intermediates such as 3-methoxybenzoic acid, 3-methoxybenzoyl chloride, and 3-methoxybenzonitrile. These intermediates are then converted to the final product through various chemical reactions .
Types of Reactions:
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate in sulfuric acid is commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of palladium on charcoal can be used for reduction reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as ketones . Ketones are often key functional groups in larger organic molecules and they play a vital role in many biological processes.
Mode of Action
As a ketone, it may participate in various chemical reactions, including nucleophilic addition and reduction . The methoxy group attached to the phenyl ring could potentially influence the reactivity of the compound, making it more susceptible to certain reactions.
Biochemical Pathways
It’s worth noting that ketones, in general, are involved in numerous biochemical pathways, including energy metabolism and signal transduction .
Result of Action
As a ketone, it may participate in various chemical reactions, potentially leading to various downstream effects depending on the specific context and environment .
Vergleich Mit ähnlichen Verbindungen
3’-Methoxypropiophenone: This compound is structurally similar but differs in the position of the methoxy group.
1-(3-Methoxyphenyl)-1-propanone: Another similar compound with slight structural variations.
Uniqueness:
- 3-(3-Methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMZBKFYZJWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306695 | |
| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15101-68-5 | |
| Record name | NSC179364 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Methoxyphenyl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)

![2-(aziridin-1-yl)-N-[[4-[[[2-(aziridin-1-yl)acetyl]amino]methyl]phenyl]methyl]acetamide](/img/structure/B82901.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)
